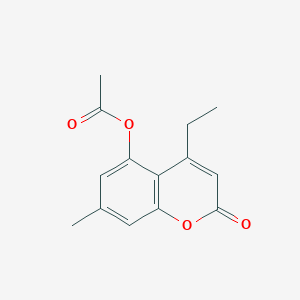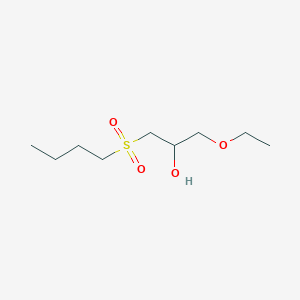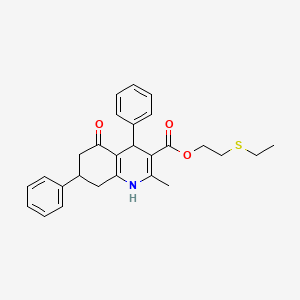
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate, also known as EMCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
Applications De Recherche Scientifique
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food industry. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticoagulant activities. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food preservative due to its antimicrobial activity.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes, such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that this compound exhibits anti-inflammatory and anticoagulant activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other compounds with similar biological activities.
Orientations Futures
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several potential future directions for research. In medicinal chemistry, this compound could be further studied for its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In agriculture, this compound could be further studied for its potential application as a pesticide. In the food industry, this compound could be further studied for its potential use as a food preservative. Additionally, this compound could be further studied to better understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt reaction. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst, such as piperidine. The Knoevenagel condensation method involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The Claisen-Schmidt reaction involves the condensation of salicylaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. These methods have been used to synthesize this compound with high yields and purity.
Propriétés
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)

![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)

![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
methanol](/img/structure/B5116451.png)
